![molecular formula C16H17N3O4 B7527767 Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate, commonly known as NPEEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPEEP is a pyridine derivative that is used in the synthesis of various organic compounds, including pharmaceuticals.
Applications De Recherche Scientifique
NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. It has been reported that NPEEP can be used as a key building block in the synthesis of anti-cancer drugs and anti-inflammatory agents. NPEEP also has potential applications in the synthesis of compounds that can be used to treat Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of NPEEP is not fully understood. However, it is believed that NPEEP can act as a ligand for various cellular receptors, including GABA receptors and dopamine receptors. This property of NPEEP makes it a potential candidate for the development of new drugs that target these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPEEP have been studied extensively. It has been reported that NPEEP can modulate the activity of various enzymes and proteins in the body. NPEEP has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, NPEEP has been reported to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPEEP in lab experiments is its high purity and yield. NPEEP is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NPEEP in lab experiments is its potential toxicity. Researchers must take appropriate safety measures when handling NPEEP to avoid any adverse effects.
Orientations Futures
There are several future directions for research on NPEEP. One potential direction is the development of new drugs that target GABA and dopamine receptors using NPEEP as a key building block. Another direction is the investigation of the potential therapeutic applications of NPEEP in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of NPEEP and its potential side effects.
Conclusion:
In conclusion, NPEEP is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in research. Its high purity and yield make it an attractive option for researchers. NPEEP has been used in various scientific research applications, including the synthesis of novel pharmaceutical compounds. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-cancer properties. NPEEP has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of NPEEP involves the reaction of 3-carboxypyridine with 3-nitrobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by esterification of the intermediate with ethyl chloroformate. The yield of NPEEP is around 70%, and the purity can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(20)13-7-8-15(17-10-13)18-11(2)12-5-4-6-14(9-12)19(21)22/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGMDHHZCZQFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)NC(C)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
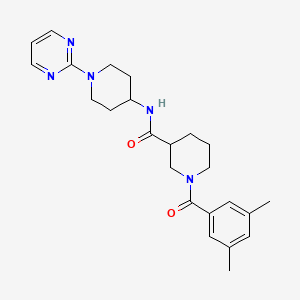
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
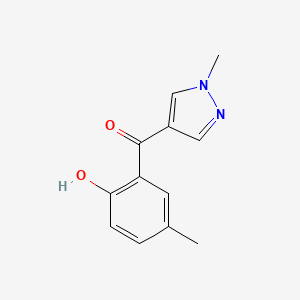
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)
![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
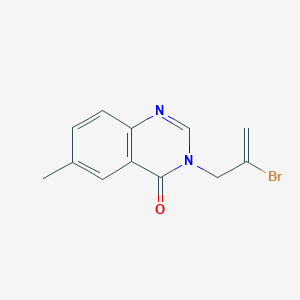
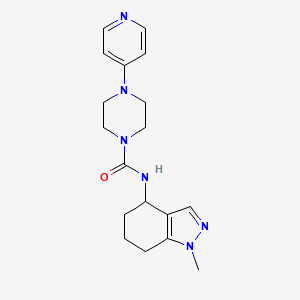
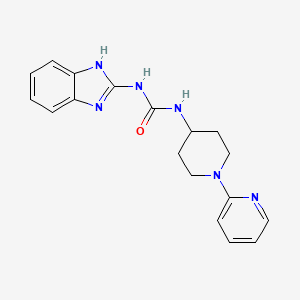
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)